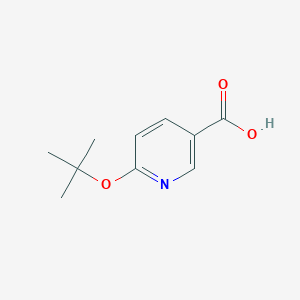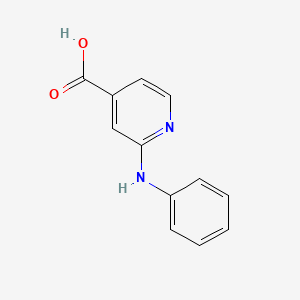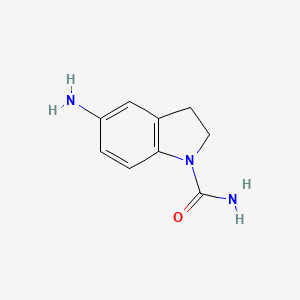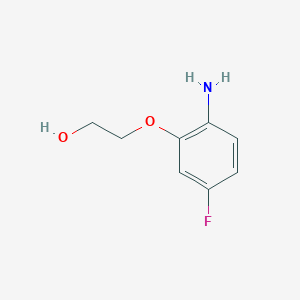
6-(Tert-butoxy)pyridine-3-carboxylic acid
概要
説明
6-(Tert-butoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in various fields of research .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl esters . For instance, the carbamic acid tert-butylester can be saponified in methanol with sodium hydroxide . The mixture is stirred at 50-60°C for several hours, and after cooling to room temperature, the solvent is removed under reduced pressure .Molecular Structure Analysis
The molecular structure of 6-(Tert-butoxy)pyridine-3-carboxylic acid consists of a pyridine ring substituted with a tert-butoxy group at the 6-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C10H13NO3/c1-10(2,3)14-8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions of 6-(Tert-butoxy)pyridine-3-carboxylic acid are likely to be similar to those of other carboxylic acids and pyridine derivatives. Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution and reduction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.22 g/mol . It is a powder at room temperature .科学的研究の応用
1. Chemical Synthesis and Molecular Structure
6-(Tert-butoxy)pyridine-3-carboxylic acid and its derivatives are primarily used in chemical synthesis and the study of molecular structures. For instance, one study focused on the synthesis, characterization, thermal analysis, X-ray crystallographic analysis, and Density Functional Theory (DFT) analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This compound was synthesized from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The molecular and crystal structure of the compound was characterized by X-ray crystallography and was found to be stabilized by intramolecular hydrogen bonds, as confirmed by DFT analyses (Çolak et al., 2021).
Another study elaborated on the synthesis and structure of sterically hindered o-benzoquinone carboxylic acid, an oxidized analogue of sterically hindered pyrocatechuic acid. The compound was synthesized in multiple stages, and its electrochemical reduction behavior was studied, revealing two stages of reduction, with the first wave being irreversible and the second partially reversible. The molecular structure of the o-quinone carboxylic acid was confirmed by single-crystal X-ray analysis (Zherebtsov et al., 2021).
2. Catalysis and Reaction Studies
The tert-butoxy group in 6-(Tert-butoxy)pyridine-3-carboxylic acid plays a significant role in various catalytic and reaction mechanisms. For instance, the coupling of arylboronic acids with a partially reduced pyridine derivative was explored, where tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Moreover, the reaction of tert-butoxy radicals with phenols was studied, highlighting the efficiency of tert-butoxy radicals, generated in the photodecomposition of di-tert-butyl peroxide, in reacting with phenols to produce phenoxy radicals. This reaction was sensitive to the solvent environment, with rate constants significantly varying with the use of different solvents like benzene and pyridine (Das et al., 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKWKCSQKWENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butoxy)pyridine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)


![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)


![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)